molecular formula C20H13FN2O2S B13380303 (5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

(5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B13380303
M. Wt: 364.4 g/mol
InChI Key: IHYARIKVXVDGDZ-LDADJPATSA-N
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Description

5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of fluorophenyl and furyl groups attached to the thiazolidinone ring enhances its chemical properties and potential biological activities .

Properties

Molecular Formula

C20H13FN2O2S

Molecular Weight

364.4 g/mol

IUPAC Name

(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H13FN2O2S/c21-14-8-6-13(7-9-14)17-11-10-16(25-17)12-18-19(24)23-20(26-18)22-15-4-2-1-3-5-15/h1-12H,(H,22,23,24)/b18-12+

InChI Key

IHYARIKVXVDGDZ-LDADJPATSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/S2

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde, 2-furylmethylketone, and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the temperature, pH, and reaction time, as well as using suitable solvents and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a synthetic organic compound featuring a thiazole ring, an aniline moiety, and a furan derivative. Its molecular formula is C21H14FN3O2S, and its unique structure makes it useful for chemical interactions and biological activities, of interest in medicinal chemistry.

Research and applications

  • (5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one exhibits notable biological activities.
  • Interaction studies involving (5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one focus on its binding affinity to various biological targets.
  • The unique properties of (5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one make it applicable in various fields.
  • The synthesis of (5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions.

Similar Compounds
Several compounds share structural similarities with (5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-oneSimilar thiazolidine structureAntimicrobial activity
6-(4-fluorophenyl)thieno[3,2-d]pyrimidinContains fluorophenyl and pyrimidineAnticancer properties
1-[4-(3-methylphenyl)thiazol]Thiazole ring with phenyl substitutionPotential neuroprotective effects

Mechanism of Action

The mechanism of action of 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

  • **4-Fluorophenyl-5-methylene-2

Biological Activity

The compound (5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological significance, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H15FNO4SC_{18}H_{15}F_NO_{4}S, with a molecular weight of approximately 341.38 g/mol. It features a thiazole ring, an aniline group, and a furan moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H15F O4 S
Molecular Weight341.38 g/mol
CAS Number578753-69-2

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to (5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one exhibit significant antimicrobial properties. For instance, furan derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. In particular, compounds with structural similarities demonstrated minimum inhibitory concentrations (MICs) as low as 64 µg/mL against these pathogens .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Furan derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, one study highlighted that a furan-containing thiazole derivative exhibited cytotoxic effects on human cancer cell lines, suggesting that (5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one could be a candidate for further anticancer drug development .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results as an α-glucosidase inhibitor, with IC50 values significantly lower than those of standard inhibitors like acarbose. This suggests its potential utility in managing diabetes by delaying carbohydrate digestion and absorption .

The biological activities of (5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound binds to active sites of target enzymes, inhibiting their activity.
  • Cell Cycle Arrest : It may induce apoptosis in cancer cells by disrupting the cell cycle.
  • Antioxidant Properties : Some studies suggest that furan derivatives possess antioxidant activity, contributing to their protective effects against oxidative stress in cells .

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study published in the International Journal of Advanced Biological and Biomedical Research evaluated various furan derivatives against gram-positive and gram-negative bacteria. The results indicated that certain derivatives had superior antibacterial activity compared to traditional antibiotics .
  • Anticancer Evaluation :
    • Research conducted on thiazole-furan hybrids demonstrated significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .
  • Enzyme Inhibition Analysis :
    • A comparative analysis of α-glucosidase inhibitors revealed that the compound exhibited a much lower IC50 value than acarbose, indicating its potential as an effective therapeutic agent for diabetes management .

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